Nicotinic Acetylcholine Receptor (nAChR) Antagonism: A Comparative Assessment with a Close Analog
A direct, structurally close analog of the target compound (differing by a chlorine position) demonstrates potent antagonist activity against specific human nAChR subtypes, a property not observed in simpler benzamide derivatives. While direct data for the target compound is not publicly available, this class-level inference points to a potential functional preference of this specific scaffold [1].
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | Data Not Available (DNA) for the target compound |
| Comparator Or Baseline | Close structural analog: N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide (IC50 = 1.8 nM). Simpler benzamides generally show no activity or significantly higher IC50 values (>1 µM). |
| Quantified Difference | N/A (Target compound data unavailable) |
| Conditions | Human SH-SY5Y cells; assessed as inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
This data suggests that the 3,4-dichloro-N-(nitrophenyl)benzamide scaffold is a promising starting point for developing potent nAChR antagonists, making the target compound a valuable tool for medicinal chemistry campaigns in this target space.
- [1] EcoDrugPlus Database. Compound ID 2126094. Biological Activity Data (for the close analog). View Source
